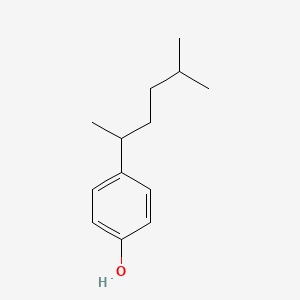

4-(1,4-Dimethylpentyl)phenol

Description

Overview of Branched Alkylphenols as a Class of Contemporary Research Interest

Branched alkylphenols are a significant class of organic compounds characterized by a phenol (B47542) ring substituted with a branched alkyl chain. These substances are not typically found in nature and are primarily synthesized for industrial applications. Their versatile chemical properties have led to their use as intermediates in the production of a wide array of products, including surfactants, phenolic resins, and stabilizers in polymers and plastics. solubilityofthings.com

The structure of the alkyl chain, including its length and degree of branching, plays a crucial role in determining the physicochemical properties of the resulting alkylphenol. This structural diversity leads to a wide range of applications but also to varied environmental fates and biological activities. In recent decades, branched alkylphenols, such as octylphenols and nonylphenols, have become subjects of intense research due to their persistence in the environment and their classification as endocrine-disrupting chemicals. researchgate.netservice.gov.uk These compounds can mimic natural hormones, potentially leading to adverse effects in wildlife and humans. nih.gov This has prompted extensive studies into their environmental occurrence, degradation pathways, and toxicological profiles.

Rationale for Focused Academic Investigation of 4-(1,4-Dimethylpentyl)phenol and its Isomers

The specific focus on this compound, also known by its alternative name 4-(5-methylhexan-2-yl)phenol, stems from the broader investigation into the structure-activity relationships of alkylphenols. edlists.orgnih.gov Scientists are keen to understand how the specific branching pattern of the alkyl group influences the compound's properties, including its potential as an endocrine disruptor.

Research into isomers like this compound is critical for several reasons. Firstly, commercial alkylphenol products are often complex mixtures of various isomers. nih.gov To accurately assess the environmental and biological impact of these mixtures, it is essential to study the individual components. The endocrine-disrupting activity of alkylphenols can vary significantly between isomers. nih.gov For instance, studies on nonylphenol isomers have revealed that different branching structures exhibit varying estrogenic potencies. nih.gov

Secondly, understanding the degradation of specific isomers is vital for environmental science. Research has shown that the branching of the alkyl side chain affects the rate and pathway of biodegradation. researchgate.net For example, isomers with quaternary benzylic carbon atoms have been found to be more resistant to degradation than those with secondary or primary benzylic carbons. researchgate.net Investigating the degradation of this compound provides valuable data for predicting its environmental persistence.

Finally, the synthesis and characterization of individual isomers are fundamental to developing analytical standards for environmental monitoring and toxicological studies. lgcstandards.comnist.gov The availability of pure, well-characterized isomers like this compound allows for more accurate and reproducible scientific research.

Chemical Properties of Related Alkylphenols

| Property | Value (for 4-(1-ethyl-1,4-dimethylpentyl)phenol) |

| Molecular Formula | C15H24O |

| Molecular Weight | 220.35 g/mol |

| Accurate Mass | 220.1827 |

| IUPAC Name | 4-(3,6-dimethylheptan-3-yl)phenol |

| InChI | InChI=1S/C15H24O/c1-5-15(4,11-10-12(2)3)13-6-8-14(16)9-7-13/h6-9,12,16H,5,10-11H2,1-4H3 |

| SMILES | CCC(C)(CCC(C)C)c1ccc(O)cc1 |

| This data is for a related nonylphenol isomer and is provided for illustrative purposes. lgcstandards.comnist.gov |

Research Findings on Branched Alkylphenol Isomers

Research on branched alkylphenols has yielded significant findings regarding their synthesis, characterization, and biological activity.

Synthesis: Various synthetic methods have been developed to produce specific branched alkylphenol isomers. One common method is the Friedel-Crafts alkylation of phenol or its derivatives with an appropriate alkyl halide or alcohol in the presence of a Lewis acid catalyst. evitachem.com For instance, eight different branched nonylphenol isomers, including 4-(1-ethyl-1,4-dimethylpentyl)phenol (B29123), were synthesized using methods starting from 4-benzyloxyacetophenone or phenol. nih.gov The synthesis of pure isomers is crucial for detailed toxicological and environmental studies. researchgate.net

Analytical Characterization: Gas chromatography-mass spectrometry (GC-MS) is a key technique for the identification and quantification of alkylphenol isomers. nist.gov The fragmentation patterns in the mass spectra provide structural information that helps in distinguishing between different isomers. Advanced techniques like tandem mass spectrometry (MS-MS) and the use of reference standards for specific isomers enhance the accuracy of these analyses. nist.gov

Enzymatic Activity and Degradation: The enzymatic degradation of branched alkylphenols is a significant area of research. Studies on enzymes like 4-(1-ethyl-1,4-dimethyl-pentyl)phenol monooxygenase have shown that these enzymes can catalyze the oxidation of the phenolic substrate, which is a crucial step in its metabolism and degradation. ontosight.ai The structure of the alkyl chain has been shown to influence the rate of microbial degradation, with more highly branched isomers often being more persistent. researchgate.net

Endocrine Disrupting Effects: A primary driver for the investigation of these compounds is their potential to act as endocrine disruptors. nih.gov Studies have shown that the estrogenic activity of alkylphenols varies between isomers. For example, in a study of nonylphenol isomers, one isomer, 4-(1,1-dimethyl-2-ethylpentyl)phenol (NP-I), was found to have three times greater estrogenic activity than the commercial nonylphenol mixture. nih.gov This highlights the importance of studying individual isomers to understand the full toxicological potential of these commercial mixtures.

Structure

3D Structure

Properties

CAS No. |

857629-71-1 |

|---|---|

Molecular Formula |

C13H20O |

Molecular Weight |

192.30 g/mol |

IUPAC Name |

4-(5-methylhexan-2-yl)phenol |

InChI |

InChI=1S/C13H20O/c1-10(2)4-5-11(3)12-6-8-13(14)9-7-12/h6-11,14H,4-5H2,1-3H3 |

InChI Key |

DRBKPEIFCPZWCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCC(C)C1=CC=C(C=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 4 1,4 Dimethylpentyl Phenol

Established Synthetic Pathways for 4-(1,4-Dimethylpentyl)phenol and Related Isomers

The synthesis of this compound and its structural relatives primarily relies on well-established electrophilic aromatic substitution reactions, with Friedel-Crafts alkylation being a cornerstone technique.

Friedel-Crafts Alkylation Approaches for para-Substituted Phenols

The Friedel-Crafts alkylation is a fundamental method for attaching alkyl groups to aromatic rings. wikipedia.org In the synthesis of para-substituted phenols like this compound, this reaction involves the alkylation of a phenol (B47542) or a protected phenol derivative. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), to generate a carbocation electrophile from an alkylating agent like an alkyl halide, alkene, or alcohol. jk-sci.commt.com The electron-rich aromatic ring of the phenol then attacks the carbocation, leading to the formation of a new carbon-carbon bond. mt.com

The choice of catalyst is critical and can range from very active (e.g., AlCl₃, AlBr₃) to mild (e.g., BCl₃, SnCl₄), depending on the reactivity of the substrate and the desired selectivity. jk-sci.com A significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements, especially with primary and secondary alkyl groups, which can lead to a mixture of isomeric products. jk-sci.com The use of tertiary alkylating agents or conditions that favor a stable carbocation can help to control the regioselectivity of the reaction. wikipedia.org

| Catalyst Type | Examples | Activity Level |

| Very Active | AlCl₃, AlBr₃, GaCl₃, SbF₅, MoCl₅ | High |

| Moderately Active | InCl₃, SbCl₅, FeCl₃ | Moderate |

| Mild | BCl₃, SnCl₄, TiCl₄ | Low |

Advanced Synthetic Strategies and Scale-Up Considerations for Analogs

Beyond traditional Friedel-Crafts alkylation, advanced synthetic strategies have been developed for producing specific isomers of alkylphenols, including analogs of this compound. These methods often aim to overcome the limitations of classical approaches, such as lack of regioselectivity and product mixtures. For instance, eight different branched 4-nonylphenol (B119669) isomers were synthesized using two distinct methods starting from either 4-benzyloxyacetophenone or phenol, allowing for the creation of specific, well-characterized isomers for further study. nih.gov

The synthesis of a specific tertiary isomer, 4-(3',6'-dimethyl-3'-heptyl)-phenol, which is a major component in technical nonylphenol mixtures, has been reported for use in metabolism and estrogenicity studies. researchgate.net This highlights the importance of having access to pure, individual isomers to understand their biological activities. The synthesis of such isomers often involves multi-step processes, including Grignard reactions to create specific tertiary nonanols, which are then coupled with phenol via Friedel-Crafts alkylation. nih.gov

For large-scale production, considerations beyond simple laboratory synthesis become paramount. These include the cost and availability of starting materials, catalyst efficiency and recyclability, reaction time, and the ease of product purification. The industrial synthesis of related compounds, such as ethylbenzene, relies on acid-catalyzed Friedel-Crafts reactions on a massive scale, demonstrating the industrial viability of this chemistry. mt.com For complex isomers, process optimization to maximize the yield of the desired product and minimize byproducts is a critical area of research.

Derivatization Strategies for Analytical and Mechanistic Studies of this compound

Derivatization is a crucial step in the analysis of this compound and other alkylphenols, particularly for techniques like gas chromatography (GC). It enhances the volatility and thermal stability of these polar compounds, leading to improved chromatographic separation and detection sensitivity. acs.org

Formation of Methylated Phenols (Anisoles) via Diazomethane (B1218177)

Methylation is a common derivatization technique for phenols. Diazomethane (CH₂N₂) has traditionally been a "gold standard" for converting phenols to their corresponding methyl ethers (anisoles). nih.gov The reaction is highly efficient and does not produce byproducts that could interfere with GC-MS analysis. nih.gov The mechanism involves the protonation of diazomethane by the acidic phenolic proton, followed by an SN2 attack of the resulting phenoxide on the methyl group of the diazoniomethane cation, releasing nitrogen gas. youtube.com

Despite its effectiveness, diazomethane is highly toxic and explosive, requiring specialized handling and glassware. nih.gov This has led to the exploration of safer alternatives like trimethylsilyldiazomethane (B103560) (TMS-DM). nih.gov The US Environmental Protection Agency (EPA) Method 8041A includes a procedure for derivatizing phenols with diazomethane to form methylated phenols for GC analysis. epa.gov

Pentafluorobenzyl Ether Derivatives using Pentafluorobenzyl Bromide (PFBBr)

Another powerful derivatization strategy involves the formation of pentafluorobenzyl (PFB) ether derivatives using pentafluorobenzyl bromide (PFBBr). nih.govoup.comosti.gov This method significantly enhances the sensitivity of detection, particularly for electron capture detection (ECD) in GC and negative ion atmospheric pressure chemical ionization (APCI) in liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.orgsigmaaldrich.com

The reaction involves the extraction of the phenol into an organic solvent, followed by reaction with PFBBr, often in the presence of a phase-transfer catalyst like 18-Crown-6. oup.comsigmaaldrich.com This derivatization is suitable for a wide range of phenols and has been successfully applied to the analysis of phenolic compounds in various matrices, including water and biological samples. oup.comosti.govacs.org The resulting PFB ether derivatives are stable and provide excellent chromatographic properties. oup.com

Other Derivatization Techniques for Enhanced Analytical Specificity

Several other derivatization techniques are employed to enhance the analytical specificity for phenols.

Silylation: This is one of the most widely used methods for derivatizing polar compounds like alkylphenols. acs.org Reagents such as bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the hydroxyl group to form thermally stable and volatile trimethylsilyl (B98337) (TMS) ethers. acs.orgnih.gov This derivatization improves accuracy, reproducibility, and sensitivity in GC analysis by reducing peak tailing. acs.org The reaction is often rapid, especially when conducted in a suitable solvent like acetone. nih.govresearchgate.net

Pentafluoropyridine (B1199360) Derivatization: A simple and sensitive method involves the derivatization of alkylphenols with pentafluoropyridine. nih.gov This reaction proceeds efficiently under a biphasic system to yield 4-tetrafluoropyridyl derivatives, which can be readily analyzed by GC-MS. nih.gov Solid-phase analytical derivatization (SPAD) using pentafluoropyridine on a strong anion-exchange solid phase has also been developed, offering advantages such as reduced sample handling and cleaner extracts. free.fr

Perfluorooctanoyl Chloride Derivatization: A novel derivatization using perfluorooctanoyl chloride has been developed for the GC-MS confirmation and quantification of phenols in human serum. nih.gov This method produces derivatives with strong molecular ions, aiding in unambiguous identification. nih.gov

| Derivatization Reagent | Resulting Derivative | Key Advantages | Analytical Technique(s) |

| Diazomethane (CH₂N₂) | Methylated Phenol (Anisole) | High efficiency, no interfering byproducts. nih.gov | GC-MS, GC-FID nih.govepa.gov |

| Pentafluorobenzyl Bromide (PFBBr) | Pentafluorobenzyl Ether | Enhanced sensitivity for ECD and negative ion MS. nih.govacs.orgsigmaaldrich.com | GC-ECD, LC-MS/MS acs.orgsigmaaldrich.com |

| Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) Ether | Improved volatility and thermal stability, rapid reaction. acs.orgnih.gov | GC-MS acs.orgnih.gov |

| Pentafluoropyridine | 4-Tetrafluoropyridyl Derivative | High sensitivity, applicable to SPAD. nih.govfree.fr | GC-MS nih.govfree.fr |

| Perfluorooctanoyl Chloride | Perfluorooctanoyl Derivative | Strong molecular ions for unambiguous identification. nih.gov | GC-MS nih.gov |

Chemical Reactivity and Transformation Pathways of the Phenolic Moiety in this compound

The chemical behavior of this compound is largely dictated by the phenolic moiety, which consists of a hydroxyl group (-OH) attached directly to the benzene (B151609) ring. This arrangement gives rise to a distinct set of reactions, primarily involving the hydroxyl group itself and electrophilic substitution on the aromatic ring.

The hydroxyl group is a potent activating group in electrophilic aromatic substitution reactions. byjus.comlkouniv.ac.in One of the lone pairs of electrons on the oxygen atom can be delocalized into the π-electron system of the benzene ring. cognitoedu.org This donation of electron density increases the nucleophilicity of the ring, making it significantly more reactive towards electrophiles than benzene itself. cognitoedu.orgocr.org.uk This activating effect is most pronounced at the ortho and para positions relative to the hydroxyl group. Consequently, the -OH group is considered an ortho-, para-director. byjus.com

In the case of this compound, the para position is already occupied by the bulky 1,4-dimethylpentyl group. Therefore, electrophilic substitution is strongly directed to the two equivalent ortho positions (C2 and C6).

Electrophilic Aromatic Substitution

The increased electron density of the aromatic ring facilitates several electrophilic substitution reactions, often under milder conditions than those required for benzene.

Halogenation: Phenols undergo halogenation readily, even without a Lewis acid catalyst. byjus.com When treated with bromine water, phenol typically forms a white precipitate of 2,4,6-tribromophenol. byjus.com For this compound, the reaction with bromine would be expected to yield 2,6-dibromo-4-(1,4-dimethylpentyl)phenol due to the occupied para position. The reaction can be controlled to produce monobrominated products by using a less polar solvent, such as carbon disulfide (CS₂) or chloroform (B151607) (CHCl₃), at low temperatures. mlsu.ac.in

Nitration: The nitration of phenol with dilute nitric acid at low temperatures (around 298 K) typically yields a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in For this compound, this reaction would produce 2-nitro-4-(1,4-dimethylpentyl)phenol. The use of concentrated nitric acid can lead to oxidation of the phenol ring and poor yields of the desired product. mlsu.ac.in

Nitrosation: The reaction of phenol with nitrous acid (HNO₂), often generated in situ from sodium nitrite (B80452) and a strong acid, can introduce a nitroso group (-NO) at the para position. mlsu.ac.ingoogle.com Given that the para position is blocked in this compound, this reaction is less likely to proceed in the same manner, though ortho-nitrosation could potentially occur under specific conditions.

Ipso-Substitution: A notable reaction pathway for phenols with a quaternary α-carbon in the para-substituent is ipso-substitution. asm.orgasm.org Studies on structurally similar compounds, such as 4-(1-ethyl-1,4-dimethyl-pentyl)-phenol, have shown that enzymatic degradation can proceed via ipso-hydroxylation. asm.org This process involves the addition of a hydroxyl group to the carbon atom already bearing the alkyl substituent (the ipso position). The resulting intermediate can then cleave the C-C bond, releasing the alkyl side-chain and forming hydroquinone. asm.orgasm.org This demonstrates a key transformation pathway where the substituent at the para position is replaced.

Reactions of the Hydroxyl Group

The hydroxyl group itself can undergo transformations, most notably etherification and esterification.

Etherification: The formation of ethers from phenols typically requires converting the phenol into its more nucleophilic conjugate base, the phenoxide ion. This is achieved by reacting the phenol with a strong base like sodium hydroxide (B78521) (NaOH). libretexts.org The resulting sodium phenoxide can then react with an alkyl halide (e.g., methyl iodide) via a Williamson ether synthesis to form an aryl ether. Palladium-catalyzed methodologies have also been developed for the allylic etherification of phenols using reagents like vinyl ethylene (B1197577) carbonate under mild conditions. frontiersin.org

Esterification: Phenols react very slowly with carboxylic acids, so direct Fischer esterification is generally not an efficient method. libretexts.orgorganic-chemistry.org Instead, more reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, are used. libretexts.orgyoutube.com The reaction of this compound with an acyl chloride (like ethanoyl chloride) would yield the corresponding phenyl ester. The reaction rate can be further increased by first converting the phenol to its more reactive phenoxide ion by treatment with sodium hydroxide. libretexts.org

Table 1: Summary of Chemical Reactions of the Phenolic Moiety

| Reaction Type | Reagent(s) | Typical Product(s) for this compound |

| Electrophilic Substitution | ||

| Halogenation | Br₂ in H₂O | 2,6-Dibromo-4-(1,4-dimethylpentyl)phenol |

| Nitration | Dilute HNO₃ | 2-Nitro-4-(1,4-dimethylpentyl)phenol |

| Ipso-Substitution | Specific enzymes (e.g., monooxygenase) | Hydroquinone and a derivative of the alkyl side-chain |

| Hydroxyl Group Reactions | ||

| Etherification | 1. NaOH2. Alkyl halide (R-X) | 1-Alkoxy-4-(1,4-dimethylpentyl)benzene |

| Esterification | Acyl chloride (RCOCl) or Acid Anhydride ((RCO)₂O) | 4-(1,4-Dimethylpentyl)phenyl ester |

Advanced Spectroscopic and Chromatographic Characterization of 4 1,4 Dimethylpentyl Phenol

High-Resolution Chromatographic Separations for Isomer Profiling

Isomer profiling is critical as the chemical properties and biological activity of alkylphenols can vary significantly depending on the structure of the alkyl chain. nih.govnih.gov High-resolution chromatographic methods are the cornerstone of separating these closely related compounds.

Gas chromatography is a primary technique for the analysis of phenols due to their volatility, which can be enhanced through derivatization. nih.govchula.ac.th For the separation of complex mixtures of phenolic isomers, such as those found in technical nonylphenol which contains various dimethylpentylphenol structures, high-resolution capillary columns are required. nih.govsemanticscholar.org

Single-Column GC: A single-column approach, typically using a wide-bore fused-silica open tubular column, offers improved resolution, selectivity, and sensitivity compared to older packed column methods. settek.comepa.gov A long capillary column (e.g., 100 m) can achieve the separation of dozens of p-nonylphenol isomers under specific isothermal conditions. nih.gov Common stationary phases include polysiloxanes like DB-5. epa.gov

Dual-Column Approaches: To enhance confirmation and resolve co-eluting compounds, a dual-column/dual-detector approach is often employed. epa.gov This technique uses two columns of different polarities connected to a single injection port. settek.com This allows for simultaneous analysis on two different stationary phases, providing a higher degree of confidence in compound identification by comparing retention times. Co-eluting compounds on one column may be successfully separated on the second, complementary column.

| Parameter | Single-Column Approach Details | Dual-Column Approach Details | Reference |

|---|---|---|---|

| Column Type | Fused-silica open-tubular capillary column (e.g., DB-5, Rxi-5ms) | Two columns of different polarities (e.g., DB-5 and DB-1701) | epa.govshimadzu.com |

| Injection | Splitless or Grob-type injection | Injection tee to split sample onto both columns | settek.comshimadzu.com |

| Oven Program | Temperature programming is used to separate a wide range of analytes. Example: 50 °C hold, then ramp at 8 °C/min to 300 °C. | A single oven program is applied to both columns. | shimadzu.com |

| Detector | Flame Ionization Detector (FID) for underivatized phenols; Electron Capture Detector (ECD) for derivatized phenols. | Two identical detectors, one for each column. | settek.comepa.gov |

| Derivatization | Optional, but can improve peak shape and sensitivity. Common reagents include pentafluorobenzyl bromide (PFBBr). | Applicable for both columns. | settek.comepa.gov |

For exceptionally complex mixtures of isomers that are inseparable by single-column GC, comprehensive two-dimensional gas chromatography (GCxGC) offers vastly superior separation power. chemistry-matters.com This technique utilizes two columns with different stationary phase chemistries connected by a modulator. chemistry-matters.com The modulator traps fractions from the first-dimension column and re-injects them onto the second-dimension column, creating a highly detailed two-dimensional chromatogram. chemistry-matters.com

GCxGC coupled with a time-of-flight mass spectrometer (ToFMS) is particularly powerful for isomer-specific determination of 4-nonylphenols. nih.govresearchgate.net This approach can resolve over 150 alkylphenol peaks from a single technical mixture, allowing for the identification of numerous specific isomers, including those with a dimethylpentyl structure. nih.govfigshare.com The structured nature of GCxGC chromatograms, where chemically similar compounds elute in distinct clusters, aids in the identification of unknown isomers. chemistry-matters.com

| Parameter | Description | Reference |

|---|---|---|

| First Dimension (¹D) Column | Typically a non-polar column (e.g., 30 m DB-1). | nih.govchemistry-matters.com |

| Second Dimension (²D) Column | A shorter, more polar column (e.g., 1-2 m BPX-50). | nih.govchemistry-matters.com |

| Modulator | Thermal (cryogenic) or flow-based modulator to trap and re-inject effluent. Modulation period is typically 2-5 seconds. | chemistry-matters.com |

| Detector | Time-of-Flight Mass Spectrometer (ToFMS) for fast data acquisition required for the narrow peaks from the ²D column. | nih.govresearchgate.net |

| Benefit | Exponential increase in peak capacity, allowing separation of co-eluting isomers and enhanced identification from matrix interferences. | nih.govchemistry-matters.com |

High-Performance Liquid Chromatography (HPLC) provides an alternative and complementary approach to GC for the separation of phenol derivatives. It is particularly useful for less volatile or thermally fragile compounds. While conventional reversed-phase columns (e.g., C18) often result in a single, broad peak for a mixture of nonylphenol isomers, specialized stationary phases can achieve significant isomer separation. researchgate.netscirp.org

A graphitic carbon column has been shown to resolve a technical mixture of p-nonylphenol into 12 distinct peaks or groups of isomers. researchgate.net The separation mechanism on this type of column is sensitive to the three-dimensional structure of the analytes. It has been observed that increased branching of the alkyl group on the phenol ring leads to shorter retention times. researchgate.net Other specialized columns, such as those with pyrenylethyl (PYE) or nitrophenylethyl (NPE) groups, utilize π-π interactions to achieve excellent separation of aromatic structural isomers. nacalai.com

| Parameter | Graphitic Carbon Column Method | π-π Interaction Column Method | Reference |

|---|---|---|---|

| Stationary Phase | Porous Graphitic Carbon (e.g., HyperCarb) | Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) bonded silica | researchgate.netnacalai.com |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and acidified water (e.g., 1% acetic acid). | Reversed-phase, e.g., Methanol/Water or Acetonitrile/Water gradients. | researchgate.netnacalai.com |

| Separation Principle | High shape selectivity based on the planarity and structure of the alkyl chain. | Utilizes π-π interactions between the analyte's aromatic ring and the stationary phase. | researchgate.netnacalai.com |

| Detector | UV Detector (e.g., 280 nm) or Mass Spectrometer. | UV Detector. | scirp.org |

| Application | Separation of technical nonylphenol into multiple isomer groups. | Excellent separation for various aromatic positional isomers. | researchgate.netnacalai.com |

Mass Spectrometric Identification and Structural Elucidation

Mass spectrometry (MS) is the definitive tool for the identification and structural elucidation of 4-(1,4-Dimethylpentyl)phenol, especially when coupled with a chromatographic separation technique.

GC-MS is the most widely used method for the analysis of alkylphenols in various matrices. nih.govs4science.at Following chromatographic separation, the compounds are ionized, typically by electron ionization (EI), which produces a predictable and reproducible fragmentation pattern that serves as a chemical fingerprint. nih.gov

For this compound and its isomers, the mass spectra are characterized by a molecular ion (M⁺) and several key fragment ions. The fragmentation is dominated by cleavage at the benzylic carbon (the α-carbon of the alkyl chain). The resulting fragment ions are highly indicative of the branching structure of the alkyl group. nih.govnih.gov Analysis of these spectra allows isomers to be classified into groups based on the configuration of the α- and β-carbons of the alkyl chain. nih.gov For enhanced sensitivity when analyzing trace amounts, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few characteristic ions. s4science.at

Tandem mass spectrometry (MS/MS) provides an additional dimension of specificity and structural information, significantly enhancing the identification of isomers that may co-elute or have similar primary mass spectra. nih.gov In GC-MS/MS, a specific precursor ion from the initial mass spectrum is selected and subjected to a second stage of fragmentation, known as collision-induced dissociation (CID), to produce product ions. nih.gov This process helps to map the structure of the precursor ion in detail.

The fragmentation pathways of nonylphenol isomers, including dimethylpentylphenols, have been investigated in detail using ion trap MS/MS. nih.gov The primary fragmentation event for these compounds is the cleavage of the Cα-Cβ bond, leading to the formation of a stable hydroxytropylium-like ion or related structures. Secondary fragmentation involves the loss of alkyl groups from the branched chain.

Key fragmentation pathways for a generic 4-alkylphenol include:

Benzylic Cleavage: The most significant fragmentation occurs at the Cα-Cβ bond of the alkyl side chain. For this compound, this involves the loss of a C4H9 radical, leading to a prominent ion.

Formation of Hydroxytropylium Ion: The phenolic molecular ion can rearrange to a more stable keto-enol tautomer before fragmentation.

Loss of Alkenes: Subsequent fragmentation can occur through the loss of neutral alkene molecules (e.g., propene, butene) from the alkyl chain, which helps to deduce the branching pattern.

By comparing the product ion spectra of unknown isomers to those of synthesized reference standards, specific structural assignments can be made. nih.gov This technique is invaluable for distinguishing between isomers with different branching points, such as 4-(1-ethyl-1,4-dimethylpentyl)phenol (B29123) and 4-(1,1,5-trimethylhexyl)phenol, which may have similar retention times but distinct fragmentation patterns. nih.gov

| Fragmentation Process | Description | Significance for Isomer Elucidation | Reference |

|---|---|---|---|

| Molecular Ion (M⁺) | The intact ionized molecule (e.g., m/z 206 for C14H22O). | Confirms the molecular weight of the isomer. | nih.gov |

| Benzylic Cleavage (α-cleavage) | Cleavage of the bond between the first (α) and second (β) carbon of the alkyl chain. This is the most dominant fragmentation. | The mass of the resulting fragment ion is highly dependent on the substitution at the α-carbon, allowing differentiation of α-methyl, α-ethyl, etc., isomers. | nih.govnih.gov |

| Secondary Fragmentation | Loss of neutral alkene fragments from the primary fragment ion. | Provides information about the structure and branching of the remainder of the alkyl chain. | nih.gov |

| Phenolic Fragments | Ions corresponding to the phenol moiety (e.g., m/z 107, hydroxytropylium ion). | Confirms the presence of the phenolic structure. | youtube.com |

Application of Isotope-Labeled Internal Standards (e.g., ¹³C₆-Ring Labeled) in Quantitative Analysis

In modern quantitative analysis, particularly for complex environmental or biological samples, the use of stable isotope-labeled internal standards is considered the gold standard for achieving the highest accuracy and precision. nih.gov For the analysis of this compound, a ¹³C₆-ring labeled version of the molecule serves as an ideal internal standard for methods employing mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The fundamental principle behind using a stable isotope-labeled internal standard is that it is chemically identical to the analyte of interest, meaning it exhibits the same behavior during sample preparation, extraction, and chromatographic separation. nih.gov However, it is distinguishable by mass spectrometry due to the mass difference imparted by the heavy isotopes (e.g., ¹³C instead of ¹²C).

When ¹³C₆-4-(1,4-dimethylpentyl)phenol is added to a sample at a known concentration at the very beginning of the analytical procedure, it co-extracts with the native (unlabeled) analyte. Any loss of analyte during sample handling, or any variation in instrument response due to matrix effects (ion suppression or enhancement), will affect both the labeled standard and the native analyte proportionally. usgs.gov By measuring the ratio of the response of the native analyte to the response of the labeled internal standard, an accurate quantification can be achieved, effectively canceling out procedural and matrix-induced errors. sigmaaldrich.com This approach is crucial for the reliable monitoring of alkylphenols in various matrices where their concentrations can be low and the sample complexity is high. thermofisher.com While it is impossible to have stable-isotope-labeled internal standards for every compound due to cost, their use significantly improves quantification accuracy. explorationpub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds like this compound. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule, the number of protons of each type, and the connectivity between adjacent protons. For this compound, the ¹H NMR spectrum would exhibit distinct signals corresponding to the aromatic protons, the aliphatic protons of the dimethylpentyl chain, and the phenolic hydroxyl proton. The predicted chemical shifts (δ) are expressed in parts per million (ppm) relative to a standard reference.

Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Phenolic OH | ~4.5 - 5.5 | Singlet (broad) | 1H |

| Aromatic H (ortho to -OH) | ~6.7 - 6.9 | Doublet | 2H |

| Aromatic H (meta to -OH) | ~7.0 - 7.2 | Doublet | 2H |

| Methine H (C1 of pentyl) | ~2.7 - 3.0 | Sextet or Multiplet | 1H |

| Methine H (C4 of pentyl) | ~1.5 - 1.7 | Multiplet | 1H |

| Methylene H (CH₂) | ~1.2 - 1.6 | Multiplet | 4H |

| Methyl H (C1 of pentyl) | ~1.2 - 1.3 | Doublet | 3H |

Note: Predicted values are based on standard chemical shift tables and data for similar alkylphenol structures. Actual values may vary depending on the solvent and experimental conditions.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal. With proton decoupling, each signal typically appears as a singlet, simplifying the spectrum and allowing for a direct count of non-equivalent carbon atoms. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, oxygen-substituted).

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-OH (Aromatic) | ~150 - 155 |

| C-Alkyl (Aromatic) | ~140 - 145 |

| CH (Aromatic, meta to -OH) | ~128 - 130 |

| CH (Aromatic, ortho to -OH) | ~115 - 117 |

| CH (C1 of pentyl) | ~40 - 45 |

| CH₂ (C2 of pentyl) | ~38 - 42 |

| CH₂ (C3 of pentyl) | ~28 - 32 |

| CH (C4 of pentyl) | ~26 - 30 |

| CH₃ (C1 of pentyl) | ~20 - 24 |

Note: Predicted values are based on standard chemical shift tables and data for similar alkylphenol structures. Actual values may vary depending on the solvent and experimental conditions.

When analyzing this compound within complex mixtures or for identifying its metabolites, one-dimensional NMR spectra can be insufficient due to signal overlap. In such cases, two-dimensional (2D) NMR techniques are employed. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbon atoms. It would be used to trace the connectivity through the entire dimethylpentyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It provides an unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. It is crucial for connecting different fragments of the molecule, for instance, linking the protons on the first carbon of the alkyl chain to the aromatic ring carbon at the point of attachment. mdpi.com

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): Though having very low sensitivity, this experiment can show direct carbon-carbon correlations, providing a definitive map of the carbon skeleton.

These advanced methods are invaluable in metabolomics studies to identify products of biotransformation. researchgate.net For example, if this compound were metabolized, hydroxylation could occur on the alkyl chain. Advanced NMR techniques could precisely locate the position of the new hydroxyl group by observing changes in the chemical shifts of the attached and neighboring protons and carbons, and through new HMBC correlations. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Vibrational spectroscopy probes the vibrational modes of molecules, which are dependent on the masses of the atoms and the strength of the bonds connecting them. Each molecule possesses a unique set of vibrational frequencies, resulting in a "molecular fingerprint" that can be used for identification.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. Specific functional groups absorb IR radiation at characteristic frequencies, making FT-IR an excellent tool for identifying the functional groups present in this compound.

The FT-IR spectrum of this compound would be dominated by features characteristic of a substituted phenol and an aliphatic chain.

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|---|---|---|

| O-H Stretching | 3200 - 3600 | Strong, Broad | Phenolic Hydroxyl |

| Aromatic C-H Stretching | 3000 - 3100 | Medium | Aromatic Ring |

| Aliphatic C-H Stretching | 2850 - 3000 | Strong | Alkyl Chain (CH, CH₂, CH₃) |

| C=C Stretching (in-ring) | 1500 - 1620 | Medium | Aromatic Ring |

| C-O Stretching | 1200 - 1260 | Strong | Phenolic C-O |

The broadness of the O-H stretching band is due to hydrogen bonding between phenol molecules. The strong band in the 800-860 cm⁻¹ region is highly diagnostic for the para-substitution pattern on the benzene (B151609) ring. The strong absorptions below 3000 cm⁻¹ confirm the presence of the saturated alkyl side chain.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a non-destructive light scattering technique that provides detailed information about the vibrational modes of a molecule, effectively serving as a molecular "fingerprint." nsf.gov When monochromatic light, typically from a laser, interacts with a molecule, most of the light is scattered elastically (Rayleigh scattering), but a small fraction is scattered inelastically (Raman scattering). nsf.gov This inelastic scattering results in a shift in the frequency of the scattered light, which corresponds to the energy of specific molecular vibrations.

For this compound, the Raman spectrum is expected to be characterized by a series of distinct bands corresponding to the vibrations of its primary functional groups: the phenol ring and the dimethylpentyl side chain. Analysis of related phenolic compounds, such as bisphenols, provides insight into the expected spectral features. mdpi.commdpi.com

Key vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the dimethylpentyl group, these strong bands are expected between 2850 and 3000 cm⁻¹.

Aromatic Ring Vibrations: The characteristic C=C stretching modes of the benzene ring usually appear in the 1400-1650 cm⁻¹ region. A strong, sharp band around 1600 cm⁻¹ is a hallmark of the aromatic ring.

Phenolic C-O Stretching: The stretching vibration of the carbon-oxygen bond of the phenol group is expected to produce a band in the 1200-1300 cm⁻¹ range.

Ring Breathing Modes: Symmetric vibrations of the benzene ring, which are sensitive to the substitution pattern, are expected in the 800-850 cm⁻¹ region. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) could be employed to achieve significantly higher sensitivity. nih.gov This technique utilizes the plasmonic properties of metallic nanostructures (e.g., silver or gold) to amplify the Raman signal of molecules adsorbed on or near the surface. nih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Dimethylpentyl Chain | 2850 - 3000 |

| C=C Stretch (Ring) | Benzene Ring | 1400 - 1650 |

| C-O Stretch | Phenol | 1200 - 1300 |

| Ring Breathing | Substituted Benzene | 800 - 850 |

X-ray Diffraction and Crystallographic Analysis of Phenol Derivatives and Complexes

X-ray Diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. malvernpanalytical.com By irradiating a crystalline sample with X-rays and measuring the angles and intensities of the diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced. malvernpanalytical.com For a compound like this compound, which may be a solid or viscous liquid at room temperature, obtaining a single crystal suitable for analysis is the first critical step.

Should a single crystal be successfully grown, single-crystal XRD analysis would yield precise information on:

Molecular Conformation: The exact three-dimensional arrangement of the atoms, including the orientation of the dimethylpentyl group relative to the phenol ring.

Crystal Packing: How individual molecules are arranged in the crystal lattice. This includes intermolecular interactions such as hydrogen bonding involving the phenolic hydroxyl group and van der Waals forces between the alkyl chains and aromatic rings.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The set of symmetry operations that describe the crystal's structure.

In the absence of a single crystal, X-ray Powder Diffraction (XRPD) can be applied to a polycrystalline or powdered solid sample. malvernpanalytical.com While not providing the same level of atomic detail as single-crystal XRD, XRPD is valuable for identifying crystalline phases, determining the degree of crystallinity, and identifying the material's unique diffraction pattern. mdpi.com The analysis of other synthesized phenol derivatives shows that crystallographic results can reveal key structural features like dihedral angles between rings and the nature of intermolecular contacts. redalyc.org

| Parameter | Information Provided |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | Symmetry of the crystal lattice (e.g., P2₁/c) |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

| Hydrogen Bonding Network | Intermolecular interactions involving the -OH group |

| Molecular Packing | Arrangement of molecules in the solid state |

Other Advanced Spectroscopic Techniques for Comprehensive Structural Characterization

UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. uobabylon.edu.iq This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, typically π or non-bonding electrons in organic molecules. uobabylon.edu.iqmsu.edu The technique is particularly useful for analyzing compounds containing chromophores, which are light-absorbing functional groups. msu.edu

The primary chromophore in this compound is the phenol ring. Unsubstituted phenol in a non-polar solvent typically exhibits a primary absorption band (π → π* transition) around 275 nm. docbrown.info The alkyl group attached to the ring acts as an auxochrome, a group that modifies the absorption of the chromophore. Alkyl groups generally cause a slight bathochromic shift (a shift to a longer wavelength) and a hyperchromic effect (an increase in absorption intensity). Therefore, the maximum absorbance (λmax) for this compound is expected to be slightly above 275 nm. The spectrum is typically recorded in a transparent solvent like ethanol (B145695) or hexane. davuniversity.org

| Chromophore | Electronic Transition | Expected λmax (nm) | Solvent |

|---|---|---|---|

| Phenol Ring | π → π* | ~275 - 280 | Hexane or Ethanol |

Dynamic Light Scattering (DLS) and Diffusing-Wave Spectroscopy (DWS)

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a technique used to determine the size distribution of small particles or molecules in suspension or solution. libretexts.orgwikipedia.org DLS works by measuring the time-dependent fluctuations in the intensity of scattered light that arise from the Brownian motion of the particles. unchainedlabs.com Smaller particles move more rapidly, causing faster fluctuations, while larger particles move more slowly, leading to slower fluctuations. unchainedlabs.com

For a single, small molecule like this compound, DLS would not be used to measure the size of the molecule itself. Instead, its application would be relevant if the compound forms aggregates, micelles, or is part of a larger formulation like an emulsion or microemulsion. In such cases, DLS can provide valuable information on the hydrodynamic radius of these larger structures and their size distribution (polydispersity). wikipedia.org Studies on other phenol derivatives have used DLS to investigate micellar size and evolution in solution. acs.org

Diffusing-Wave Spectroscopy (DWS) is an extension of DLS that is applied to more concentrated or turbid systems where light is scattered multiple times. It can probe particle motion over much shorter length and time scales.

Small-Angle X-ray Scattering (SAXS) and Wide-Angle X-ray Scattering (WAXS)

Small-Angle X-ray Scattering (SAXS) is a technique that measures the elastic scattering of X-rays at very small angles (typically 0.1–10°). wikipedia.org It is used to determine the nanoscale structure of materials, providing information on features with dimensions between 1 and 100 nm. wikipedia.orgmalvernpanalytical.com Similar to DLS, SAXS is not used to study the structure of a single small molecule but is extremely powerful for characterizing larger assemblies. nih.gov If this compound were to form micelles or other ordered nanostructures in solution, SAXS could be used to determine their size, shape, and internal structure. youtube.com

Wide-Angle X-ray Scattering (WAXS), also known as Wide-Angle X-ray Diffraction (WAXD), measures scattering at larger angles and is complementary to SAXS. malvernpanalytical.com WAXS probes structure at the atomic scale and provides information about the crystalline or amorphous nature of a material. malvernpanalytical.comyoutube.com For a solid sample of this compound, a WAXS pattern would show sharp peaks if the material is crystalline or broad halos if it is amorphous.

X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) for Surface and Elemental Composition

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. escholarship.org In XPS, the sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. escholarship.org The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined. The binding energy is characteristic of each element and is also sensitive to the chemical environment of the atom.

An XPS analysis of this compound would be expected to show two primary peaks:

Carbon (C 1s): A strong peak around 284-285 eV. High-resolution scans may distinguish between the sp² hybridized carbons of the aromatic ring and the sp³ hybridized carbons of the alkyl chain.

Oxygen (O 1s): A peak around 532-533 eV, characteristic of the oxygen in the phenolic hydroxyl (-OH) group.

The relative areas of these peaks can be used to confirm the elemental ratio of carbon to oxygen in the molecule. XPS is particularly useful for analyzing thin films or surface contamination. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is another analytical technique used for elemental analysis. It is often coupled with scanning electron microscopy (SEM). While less sensitive to the chemical state than XPS, EDS provides rapid elemental mapping and quantification, confirming the presence and relative abundance of carbon and oxygen.

| Element | Core Level | Expected Binding Energy (eV) | Chemical Group |

|---|---|---|---|

| Carbon | C 1s | ~284.8 | C-C / C-H |

| Carbon | C 1s | ~286.0 | C-O |

| Oxygen | O 1s | ~533.0 | C-O-H |

Despite a comprehensive search for scholarly articles and research data, no specific information was found regarding the morphological analysis of this compound using Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM).

Therefore, the section on "Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Morphological Analysis" cannot be provided at this time.

Computational Chemistry and Theoretical Modeling of 4 1,4 Dimethylpentyl Phenol

Quantum Mechanical Studies and Density Functional Theory (DFT) Applications

Quantum mechanical methods, particularly Density Functional Theory (DFT), are central to the computational study of phenolic compounds. researchgate.net DFT offers a balance between accuracy and computational cost, making it suitable for calculating the electronic structure and properties of molecules the size of 4-(1,4-dimethylpentyl)phenol. researchgate.net Functionals such as B3LYP, often paired with basis sets like 6-311G or cc-pVDZ, are commonly employed to model these systems. researchgate.netmdpi.comresearchgate.net

A fundamental step in computational analysis is geometry optimization, which determines the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. nih.gov For this compound, this process would involve finding the optimal bond lengths, bond angles, and dihedral angles for both the phenol (B47542) ring and the flexible 1,4-dimethylpentyl side chain.

Once the geometry is optimized, the electronic structure can be analyzed. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. rjpn.org The energy gap between HOMO and LUMO (Egap) is a crucial indicator of molecular stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict reactive sites. nih.gov In a phenol derivative, the MEP would typically show an electronegative region (red) around the oxygen atom of the hydroxyl group, indicating a site susceptible to electrophilic attack, while the aromatic ring would present regions prone to electrophilic substitution. rjpn.org

| Parameter | Description | Typical Predicted Value for a Substituted Phenol |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -5.5 to -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.5 eV |

| Egap (LUMO-HOMO) | Energy Gap | ~ 4.5 to 5.5 eV |

| Dipole Moment | Measure of molecular polarity | ~ 1.5 to 2.5 Debye |

DFT calculations allow for the prediction of various global reactivity descriptors based on the calculated electronic properties. These descriptors provide a quantitative framework for understanding the chemical behavior of a molecule. rjpn.org

Ionization Potential (IP): The energy required to remove an electron, approximated as IP ≈ -EHOMO.

Electron Affinity (EA): The energy released when an electron is added, approximated as EA ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (IP + EA) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (IP - EA) / 2. A larger hardness value suggests greater stability. rjpn.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment, calculated as ω = μ²/2η, where μ is the chemical potential (μ = -χ). A higher electrophilicity index suggests a greater capacity to act as an electrophile. rjpn.org

These parameters are invaluable for comparing the reactivity of this compound with other phenolic compounds and predicting its behavior in chemical reactions. usda.gov

Theoretical models are used to predict various spectroscopic properties. For instance, vibrational frequencies corresponding to FT-IR and Raman spectra can be calculated to help assign experimental peaks to specific molecular motions. researchgate.net Similarly, electronic transitions can be modeled to predict UV-Visible absorption spectra. researchgate.netmdpi.com

Mechanistic Investigations of Chemical Transformations via Theoretical Approaches

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. researchgate.net

Theoretical methods can be used to map the entire energy profile of a reaction, from reactants to products. This involves identifying key intermediates and, most importantly, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

A classic transformation for phenols is electrophilic aromatic substitution, such as nitration. ijcce.ac.ir The hydroxyl group of the phenol is an activating, ortho-para directing group. youtube.com Computational modeling of the nitration of this compound would involve:

Modeling the approach of the nitronium ion (NO₂⁺) or another nitrating agent to the aromatic ring.

Calculating the structures and energies of the possible sigma-complex (Wheland intermediate) intermediates for ortho and meta substitution (the para position is blocked).

Identifying the transition states leading to these intermediates.

By comparing the activation energies for the different pathways (ortho vs. meta), the model can predict the regioselectivity of the reaction. researchgate.net The lower activation energy pathway corresponds to the major product, which for phenols is typically the ortho isomer (in the absence of para-substitution). youtube.com

| Reaction Step | Description | Key Computational Finding |

| Reactant Complex | Formation of a complex between the phenol and the nitrating agent. | Calculation of binding energy and geometry. |

| Transition State (TS) | The highest energy structure along the reaction pathway. | Determination of the activation energy (Ea) barrier. |

| Intermediate | Formation of the sigma-complex (Wheland intermediate). | Analysis of the stability of ortho vs. meta intermediates. |

| Product Formation | Loss of a proton to restore aromaticity. | Calculation of the overall reaction energy. |

This table illustrates the general steps and computational insights for a theoretical study of phenol nitration.

Prediction of Chromatographic Retention Indices for Isomer Identification

The accurate identification of isomers of alkylated phenols, such as this compound, is a significant analytical challenge due to their similar physical and chemical properties. Gas chromatography (GC) is a powerful technique for separating such isomers, and the retention index (RI) is a key parameter for identification. mdpi.com However, experimental determination of retention indices for all possible isomers can be time-consuming and costly, especially when pure reference standards are unavailable. oup.com Computational chemistry and theoretical modeling offer a robust alternative for predicting these retention indices, thereby facilitating isomer identification.

Quantitative Structure-Retention Relationship (QSRR) models are the primary computational tools used for this purpose. oup.comnih.govacs.org QSRR models establish a mathematical relationship between the molecular structure of a compound and its chromatographic retention behavior. chemrxiv.org These models are built on the principle that the retention of a molecule is dependent on its structural, electronic, and physicochemical properties, which can be quantified using molecular descriptors. nih.gov

The development of a QSRR model for predicting the retention indices of this compound and its isomers would typically involve the following steps:

Isomer Generation and Geometry Optimization: A set of relevant isomers of this compound would be generated. This would include positional isomers (where the dimethylpentyl group is at the ortho or meta position instead of para) and isomers of the alkyl chain itself. The three-dimensional structure of each isomer would then be optimized using computational chemistry methods, such as Density Functional Theory (DFT), to find its most stable conformation.

Calculation of Molecular Descriptors: For each optimized isomer structure, a large number of molecular descriptors would be calculated. These descriptors numerically represent various aspects of the molecule's structure and properties. They can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as the Balaban index and Kier symmetry index. oup.comnih.gov

Geometric descriptors: These relate to the 3D shape of the molecule, such as molecular volume, surface area, and shadow indices. nih.gov

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms and dipole moment. nih.gov

Physicochemical descriptors: These include properties like molar refractivity and polarizability. nih.gov

Model Development and Validation: Using a dataset of compounds with experimentally determined retention indices (ideally, a set of related alkylphenols), statistical methods are employed to build the QSRR model. ekb.eg Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques. oup.comnih.govnih.gov MLR creates a linear equation relating the retention index to a selection of the most influential descriptors, while ANNs can model more complex, non-linear relationships. oup.com The predictive power and robustness of the developed model are then rigorously validated using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model's creation. nih.govekb.eg

Once a validated QSRR model is established, it can be used to predict the retention indices of the various isomers of this compound based on their calculated molecular descriptors. The predicted retention indices can then be compared with experimental chromatograms to aid in the identification of the specific isomers present in a sample.

For illustrative purposes, the following table presents a hypothetical set of data for the prediction of Kovats retention indices (a common RI system) for this compound and two of its positional isomers on a non-polar stationary phase. wikipedia.org The molecular descriptors shown are examples of those that might be used in a QSRR model.

| Compound Name | Isomer Position | Molecular Volume (ų) | Polarizability (ų) | Dipole Moment (Debye) | Predicted Kovats Retention Index |

|---|---|---|---|---|---|

| This compound | para | 220.5 | 24.8 | 1.5 | 1650 |

| 3-(1,4-Dimethylpentyl)phenol | meta | 220.5 | 24.8 | 1.8 | 1635 |

| 2-(1,4-Dimethylpentyl)phenol | ortho | 220.5 | 24.8 | 1.3 | 1620 |

This table is for illustrative purposes only. The predicted retention indices are hypothetical and based on the general principles of QSRR modeling for alkylphenols.

Environmental Biotransformation and Degradation Pathways of 4 1,4 Dimethylpentyl Phenol Isomers

Fungal Biotransformation Processes

Aquatic fungi, such as the hyphomycete Clavariopsis aquatica, also contribute to the biotransformation of nonylphenol isomers. nih.gov This fungus utilizes both extracellular and intracellular mechanisms for degradation. A key enzyme in the extracellular process is laccase. nih.gov Laccases are multi-copper oxidases that can oxidize a wide range of phenolic compounds.

In laccase-producing cultures of C. aquatica, the removal rates of technical nonylphenol and the specific isomer 4-(1-ethyl-1,4-dimethylpentyl)phenol (B29123) were significantly higher than in cultures lacking laccase activity. nih.gov The oxidation of nonylphenol isomers by isolated laccase appears to be a non-specific process, which contrasts with the highly selective degradation observed in bacteria. nih.gov This lack of specificity may prevent the enrichment of more persistent or estrogenic isomers in the environment.

In addition to the extracellular laccase-mediated oxidation, C. aquatica also possesses intracellular biotransformation pathways. nih.gov These intracellular processes, however, do show some degree of isomer selectivity, leading to a shift in the isomeric composition of the remaining nonylphenol. nih.gov The metabolites formed through the intracellular pathway suggest that the initial attack involves hydroxylation of the nonyl chain, followed by further oxidation to keto or aldehyde compounds, and the formation of carboxylic acid derivatives, while the phenolic moiety remains intact. nih.gov This is a distinct mechanism from the bacterial ipso-hydroxylation pathway that leads to side-chain cleavage.

Intracellular Oxidation and Metabolite Identification (e.g., Nonyl Chain Hydroxylation, Keto/Aldehyde Formation, Carboxylic Acid Derivatives)

While bacterial degradation of many nonylphenol isomers often proceeds via ipso-hydroxylation, where the phenolic ring is attacked first, certain fungi employ intracellular oxidation pathways that target the alkyl side chain. researchgate.netnih.gov Studies on isomers structurally similar to 4-(1,4-Dimethylpentyl)phenol, such as 4-(1-ethyl-1,3-dimethylpentyl)phenol (B598929) and 4-(1-ethyl-1,4-dimethylpentyl)phenol, by the aquatic hyphomycete Clavariopsis aquatica have identified a distinct biotransformation sequence. researchgate.nettandfonline.com

This intracellular process is initiated by the hydroxylation of the nonyl side chain. researchgate.nettandfonline.com Following this initial step, the alcohol functional group is further oxidized to form keto or aldehyde compounds. researchgate.nettandfonline.com The metabolic cascade continues with the subsequent formation of carboxylic acid derivatives. researchgate.nettandfonline.com Mass spectral data from these studies confirm the presence of these oxidized metabolites, alongside evidence of nonyl chain desaturation and methylation of the resulting carboxylic acids. researchgate.net Notably, throughout this intracellular oxidation process, the phenolic moiety of the nonylphenol isomers remains unchanged. researchgate.nettandfonline.com

In mammalian systems, studies using rat and human liver microsomes on the isomer 4-(3',6'-dimethyl-3'-heptyl) phenol (B47542) also identified metabolites hydroxylated on the branched alkyl chain, indicating that side-chain oxidation is a relevant pathway across different biological systems. nih.gov

Environmental Fate Studies and Persistence of Transformation Products

The persistence of 4-nonylphenol (B119669) isomers and their transformation products is highly dependent on the environmental matrix and the specific chemical structure of the isomer. nih.govnih.gov

Degradation Kinetics in Diverse Environmental Matrices (e.g., Soil, Water, Sediment)

The degradation rates of nonylphenol isomers vary significantly across different environmental settings. Biodegradation is a primary removal mechanism, though its efficiency is influenced by factors such as oxygen availability, temperature, and the microbial community present. nih.govusgs.gov

In aquatic environments, the dissipation of nonylphenol from the water column can be relatively rapid, with one study in littoral enclosures reporting a mean half-life (DT50) of 0.74 days. osti.gov However, due to its hydrophobicity, nonylphenol readily partitions to organic-rich media like sediment and biosolids. nih.govnih.gov

In soil and sediment, persistence is generally much greater. Aerobic degradation half-lives in sewage sludge and sediments have been reported to range from a few days to nearly one hundred days. nih.govmdpi.com Studies on specific isomers in soils irrigated with reclaimed water found half-lives ranging from 2.03 to 11.83 days, with degradation rates being structure-specific. mdpi.com More recalcitrant, highly branched isomers can persist 3 to 4 times longer than more readily biodegradable forms. nih.gov In sediment, the half-life can be particularly long, with estimates sometimes exceeding 60 years, indicating its potential for long-term accumulation. nih.govwikipedia.org

The following table summarizes the degradation kinetics of nonylphenol isomers in various environmental matrices based on published research findings.

| Environmental Matrix | Half-Life / Dissipation Time (DT50) | Reference(s) |

| Water (Littoral Enclosure) | 0.74 days | osti.gov |

| Soil | 2.03 - 11.83 days | mdpi.com |

| Macrophytes | 10.3 days | osti.gov |

| Sediment | 66.0 days | osti.gov |

| Sediment (Long-term estimate) | >60 years | nih.govwikipedia.org |

| Sewage Sludge & Sediments (Aerobic) | 1.1 - 99.0 days | nih.govmdpi.com |

Formation and Persistence of Ortho-Nitrated Nonylphenol Metabolites

In environments with significant nitrogen cycling, such as agricultural soils or wastewater treatment systems, nonylphenols can undergo nitration to form ortho-nitrated nonylphenol (NNP) metabolites. nih.govresearchgate.net These transformation products have been shown to be more persistent than their parent compounds. nih.gov

The degradation of NNPs is isomer-specific and occurs slowly in soil. nih.gov A study on four NNP isomers in oxic soil reported the following half-lives:

NNP38: 8.4 days

NNP65: 14 days

NNP112: 76 days

NNP111: 126 days nih.gov

This demonstrates that highly branched isomers form more persistent nitrated metabolites. nih.gov The primary transformation pathway for these NNPs is reduction of the nitro group to form amino-nonylphenols, such as 2-amino-NP111. nih.gov In activated sludge, further transformation of NNPs can lead to metabolites with hydroxyl, carbonyl, and carboxyl groups on the alkyl chains, particularly under nitrifying conditions. researchgate.net

Hydrolysis and Photolysis Pathways in Aquatic Environments

In aquatic systems, non-biological degradation pathways contribute to the transformation of nonylphenol isomers. While hydrolysis is considered a negligible process for nonylphenol, photolysis (degradation by sunlight) can be a significant removal mechanism from the surface layers of natural waters. nih.govwikipedia.org

The direct photolysis of nonylphenol by UV irradiation follows pseudo-first-order kinetics, with the rate being highly dependent on pH. nih.gov Degradation rates are significantly enhanced at higher pH values (e.g., pH 11). nih.gov

The efficacy of photodegradation is substantially improved by the presence of hydroxyl radical promoters, leading to advanced oxidation processes. nih.gov Processes such as the H₂O₂/UV system and the photo-Fenton (H₂O₂/Fe²⁺/UV) process significantly accelerate the degradation of nonylphenol in water. nih.gov The most favorable of these, considering efficacy and operational cost, was identified as the H₂O₂/UV process at pH 11. nih.gov Additionally, nitrate-induced photolysis can contribute to the transformation of nonylphenol in natural waters. tandfonline.com

Structure Activity Relationships Sar in Phenolic Compounds Relevant to 4 1,4 Dimethylpentyl Phenol

Influence of Alkyl Chain Structure and Branching on Biological Activity Profiles

The structure of the alkyl substituent on the phenol (B47542) ring is a critical determinant of biological activity, significantly influencing properties such as estrogenicity and antioxidant capacity. Research into various alkylphenols has demonstrated that both the length and the degree of branching of the alkyl chain modulate their interaction with biological systems. researchgate.net

For estrogenic activity, a key consideration for many alkylphenols, specific structural characteristics are required for optimal receptor binding and activation. Studies have shown that the potency of estrogenic effects is influenced by the size and configuration of the alkyl group. nih.gov Generally, the interaction with the estrogen receptor strengthens as the number of carbons in the alkyl chain increases, reaching a maximum with around eight to nine carbons. nih.gov Branching of the alkyl chain also plays a pivotal role. Tertiary branched alkyl groups tend to confer greater estrogenic activity than secondary or linear (normal) alkyl chains. researchgate.netnih.gov This is because the branched structure can mimic the hydrophobic moiety of endogenous estrogens like 17β-estradiol, allowing for a better fit within the lipophilic ligand-binding pocket of the estrogen receptor. nih.gov

The antioxidant activity of phenolic lipids is also affected by the alkyl chain. The chain can help stabilize the radical formed during oxidation. nih.gov While some studies suggest that increasing the length of the alkyl chain can enhance radical-scavenging capacity, other investigations have found that beyond a certain length, the impact on antioxidant properties may not be significant. nih.gov

The table below summarizes the influence of alkyl chain characteristics on the estrogenic activity of phenolic compounds, based on findings from SAR studies.

| Structural Feature | Influence on Estrogenic Activity | Rationale |

|---|---|---|

| Chain Length | Activity increases with carbon number, optimal at 6-8 carbons. researchgate.netnih.gov | Longer chains enhance hydrophobic interactions within the receptor's ligand-binding pocket. nih.gov |

| Branching | Tertiary > Secondary = Normal (Linear). researchgate.net | Branched structures, particularly tertiary, may better mimic the steroid A-ring of estradiol, leading to a more stable receptor-ligand complex. nih.gov |

Positional Effects of Substituents on the Phenolic Moiety and Their Impact on Activity

The position of the alkyl substituent on the phenolic ring profoundly affects the compound's biological activity. The relative positioning of groups around the aromatic ring—ortho (position 2), meta (position 3), or para (position 4) relative to the hydroxyl group—influences electronic properties and steric hindrance, which in turn dictate interactions with biological targets. mcgill.ca

For estrogenic alkylphenols, the para position is overwhelmingly favored for maximal activity. researchgate.netnih.gov When the alkyl group is at the para position, the molecule can align within the estrogen receptor's binding site in a manner that allows the crucial phenolic hydroxyl group to interact with key amino acid residues (like Glu353 and Arg394), while the alkyl group occupies a hydrophobic pocket. marquette.educhemrxiv.org Substitution at the meta position results in significantly weaker estrogenicity, and ortho substitution leads to the weakest activity. researchgate.net This is because ortho substituents can create steric hindrance, impeding the proper orientation of the hydroxyl group for receptor binding. researchgate.net

Similarly, for antioxidant activity, the substituent position is crucial. Electron-donating groups, such as alkyl groups, at the para and ortho positions can increase the rate of reaction with oxygen-containing radicals and stabilize the resulting phenoxy radical through inductive and hyperconjugation effects. researchgate.net The order of effectiveness for antioxidant activity generally follows the same pattern as estrogenicity: para > ortho > meta. researchgate.net The hydroxyl group in phenols is an activating group that directs electrophilic aromatic substitution to the ortho and para positions by increasing electron density at these sites through resonance effects. stackexchange.comstudy.com

The following table outlines the general hierarchy of activity based on the substituent position on the phenol ring.

| Substituent Position | Relative Biological Activity (Estrogenic & Antioxidant) | Reason |

|---|---|---|

| Para (4-position) | Highest | Optimal orientation for receptor binding without steric hindrance of the hydroxyl group. Maximizes stabilization of phenoxy radicals. researchgate.netresearchgate.net |

| Meta (3-position) | Low | Sub-optimal positioning for key interactions with receptor sites. Less effective at stabilizing radicals. researchgate.netresearchgate.net |

| Ortho (2-position) | Lowest | Steric hindrance can interfere with the hydroxyl group's ability to bind to target sites. researchgate.net |

Mechanistic Insights from SAR Studies on Receptor Interactions in Non-Human Systems

SAR studies, often utilizing non-human systems like yeast expressing the human estrogen receptor (ERα), have provided detailed mechanistic insights into how phenolic compounds interact with nuclear receptors. nih.gov These systems allow for the controlled investigation of direct ligand-receptor interactions. frontiersin.orgnih.gov

The binding of phenolic ligands to the estrogen receptor is a multi-point interaction. The phenolic hydroxyl group is essential, acting as a hydrogen bond donor to a triad (B1167595) of residues in the receptor's ligand-binding domain, which includes Glutamic acid (Glu353), Arginine (Arg394), and a tightly bound water molecule. marquette.educhemrxiv.org This hydrogen bond network anchors the "A-ring" (the phenol moiety) of the ligand in the pocket, mimicking the interaction of the natural hormone, 17β-estradiol. chemrxiv.org The necessity of the free hydroxyl group is demonstrated by the fact that masking it, for example in anisole, completely abolishes binding. nih.gov

Correlation of Structural Features with Enzymatic Biotransformation Rates and Pathways

The structural features of phenolic compounds are strongly correlated with their metabolic fate, influencing the rates and pathways of enzymatic biotransformation. The primary routes for the metabolism of phenols are Phase I oxidation, mediated by Cytochrome P450 (CYP) enzymes, and Phase II conjugation, primarily glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. acs.orgnih.gov

Phase I Metabolism (CYP-mediated): CYP enzymes catalyze the hydroxylation of the aromatic ring or the alkyl side chain of compounds like 4-(1,4-dimethylpentyl)phenol. mdpi.com The specific site of oxidation depends on the isoform of the CYP enzyme and the steric and electronic properties of the substrate. mdpi.com The structure of the alkyl group—its length, branching, and point of attachment—can influence how the molecule is positioned within the active site of the enzyme, thereby determining which parts of the molecule are accessible for oxidation. mdpi.com

Phase II Metabolism (Glucuronidation and Sulfation): Glucuronidation and sulfation are major detoxification pathways that increase the water solubility of phenolic compounds, facilitating their excretion. acs.orgresearchgate.net The efficiency and regioselectivity of these conjugation reactions are highly dependent on the structure of the phenol.

Glucuronidation: UGT enzymes, such as UGT1A6 and UGT1A9, rapidly glucuronidate simple phenolic compounds. nih.gov The size and electronic nature of substituents on the phenol ring affect the affinity (Km) and turnover rate (Vmax) of these enzymes. For instance, with UGT1A6, as the size of a para-substituent increases, the enzyme's affinity may increase (lower Km), but the rate of turnover tends to decrease. nih.gov This suggests that while larger substituents might fit snugly into the active site, they may hinder the catalytic process.